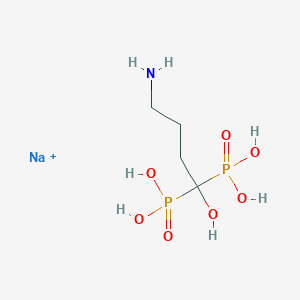
4-Amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt) is a bisphosphonate compound known for its role in inhibiting bone resorption. It is commonly used in the treatment and prevention of diseases involving bone loss, such as osteoporosis and Paget’s disease. This compound is characterized by its ability to bind to hydroxyapatite in bone, thereby inhibiting the activity of osteoclasts, the cells responsible for bone resorption.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt) typically involves the reaction of 4-aminobutyric acid with a mixture of phosphorous acid and phosphorus trichloride (PCl3) in the presence of methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity. The final product is often obtained in the form of a trihydrate salt, which is then converted to the monosodium salt form .
化学反应分析
Types of Reactions: 4-Amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitroso, nitro, amine, and substituted derivatives of the original compound .
科学研究应用
4-Amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other bisphosphonate compounds.
Biology: Studied for its effects on bone metabolism and osteoclast activity.
Medicine: Widely used in the treatment of bone-related diseases such as osteoporosis, Paget’s disease, and bone metastases.
Industry: Employed in the development of bone-targeting drugs and diagnostic agents.
作用机制
The compound exerts its effects by binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The inhibition of osteoclast activity leads to a decrease in bone resorption and an increase in bone mineral density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function .
相似化合物的比较
Alendronate: Another bisphosphonate used for similar indications.
Risedronate: Known for its potent anti-resorptive properties.
Ibandronate: Used in the treatment of osteoporosis and metastatic bone disease.
Uniqueness: 4-Amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt) is unique due to its specific binding affinity to hydroxyapatite and its ability to inhibit osteoclast-mediated bone resorption effectively. Its molecular structure allows for targeted action, making it a valuable compound in the treatment of bone-related diseases.
属性
分子式 |
C4H13NNaO7P2+ |
|---|---|
分子量 |
272.09 g/mol |
IUPAC 名称 |
sodium;(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid |
InChI |
InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);/q;+1 |
InChI 键 |
CAKRAHQRJGUPIG-UHFFFAOYSA-N |
规范 SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


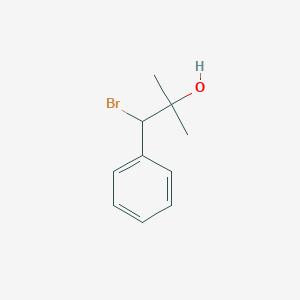


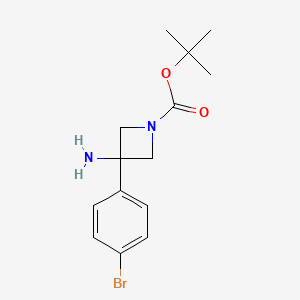


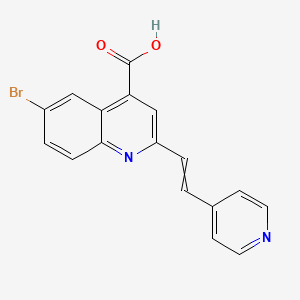
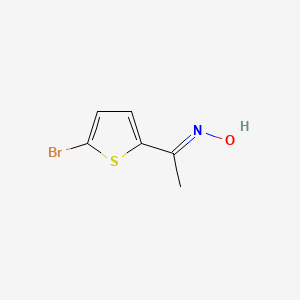
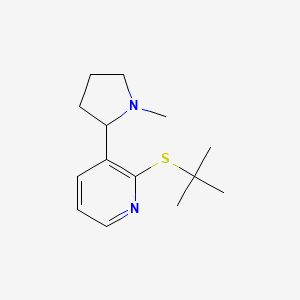
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)

![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)

![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)
